molecular formula C16H23NO5 B15340815 3-(Boc-amino)-4-(2-methoxyphenyl)butyric Acid CAS No. 2227989-68-4

3-(Boc-amino)-4-(2-methoxyphenyl)butyric Acid

Cat. No.: B15340815
CAS No.: 2227989-68-4
M. Wt: 309.36 g/mol
InChI Key: YNAYJKVEUJOAOP-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2-methoxyphenyl)butyric acid is an organic compound that features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-amino)-4-(2-methoxyphenyl)butyric acid typically involves multi-step organic reactions. A common synthetic route includes:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the butyric acid backbone: This can be achieved through various methods, including the alkylation of a suitable precursor or the use of a Grignard reagent followed by oxidation.

    Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of automated systems for protection and deprotection steps.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines depending on the reactants used.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group Chemistry: The Boc group is a common protecting group in peptide synthesis.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-methoxyphenyl)butyric acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The methoxyphenyl group can interact with various biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

    3-(Boc-amino)-4-phenylbutyric acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid: Contains a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.

Uniqueness: The presence of the methoxy group in 3-(Boc-amino)-4-(2-methoxyphenyl)butyric acid can influence its solubility, reactivity, and interaction with biological targets, making it unique compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2227989-68-4

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

YNAYJKVEUJOAOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)CC(=O)O

Origin of Product

United States

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